molecular formula C8H13NO3 B13495434 4-(Piperidin-4-yl)-1,3-dioxolan-2-one

4-(Piperidin-4-yl)-1,3-dioxolan-2-one

Cat. No.: B13495434
M. Wt: 171.19 g/mol
InChI Key: OEODDCIFFJCICQ-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)-1,3-dioxolan-2-one is a heterocyclic organic compound that features a piperidine ring fused with a dioxolane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)-1,3-dioxolan-2-one typically involves the cyclization of piperidine derivatives with appropriate dioxolane precursors. One common method includes the reaction of piperidine with ethylene carbonate under basic conditions to form the desired dioxolanone ring. The reaction is usually carried out in the presence of a base such as potassium carbonate at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent selection and purification steps are crucial to obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)-1,3-dioxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Studied for its potential use in drug design, particularly as a scaffold for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

    Dioxolane: A five-membered ring containing two oxygen atoms.

    Piperidin-4-yl derivatives: Compounds with a piperidine ring substituted at the 4-position.

Uniqueness

4-(Piperidin-4-yl)-1,3-dioxolan-2-one is unique due to its fused ring structure, combining the properties of both piperidine and dioxolane. This fusion imparts distinct chemical and biological properties, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4-piperidin-4-yl-1,3-dioxolan-2-one

InChI

InChI=1S/C8H13NO3/c10-8-11-5-7(12-8)6-1-3-9-4-2-6/h6-7,9H,1-5H2

InChI Key

OEODDCIFFJCICQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2COC(=O)O2

Origin of Product

United States

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